4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

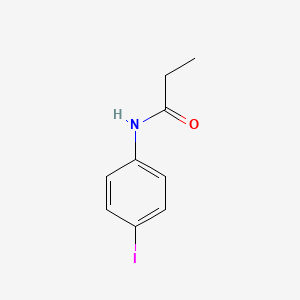

4-(N-(4-ニトロフェニル)カルバモイル)ベンゼンスルホニルフルオリドは、分子式C13H9FN2O5S、分子量324.29 g/molの化学化合物です 。ニトロフェニル基、カルバモイル基、ベンゼンスルホニルフルオリド部分を特徴とする独自の構造的性質が知られています。 この化合物は、その希少で独特な化学特性により、初期の発見研究で頻繁に使用されます .

2. 製法

4-(N-(4-ニトロフェニル)カルバモイル)ベンゼンスルホニルフルオリドの合成は、一般的に以下の手順が含まれます。

出発原料: 合成は、ベンゼンスルホニルフルオリドと4-ニトロフェニルイソシアネートから始まります。

反応条件: 反応は、制御された条件下、多くの場合、トリエチルアミンなどの塩基の存在下で行われ、カルバモイル結合の形成を促進します。

準備方法

The synthesis of 4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride typically involves the following steps:

Starting Materials: The synthesis begins with benzenesulfonyl fluoride and 4-nitrophenyl isocyanate.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

4-(N-(4-ニトロフェニル)カルバモイル)ベンゼンスルホニルフルオリドは、以下を含むさまざまな化学反応を起こします。

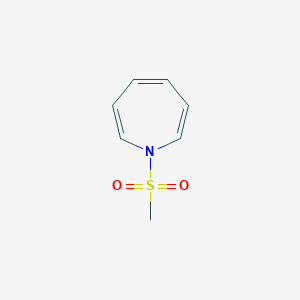

置換反応: スルホニルフルオリド基は、アミンやアルコールなどの求核剤によって置換され、スルホンアミドまたはスルホネート誘導体の形成につながります。

還元反応: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

これらの反応に使用される一般的な試薬には、塩基(例:トリエチルアミン)、還元剤(例:水素ガス)、求核剤(例:アミン、アルコール)などがあります。生成される主な生成物は、反応条件と使用される試薬によって異なります。

4. 科学研究への応用

4-(N-(4-ニトロフェニル)カルバモイル)ベンゼンスルホニルフルオリドは、いくつかの科学研究に用いられています。

化学: 有機合成、特にスルホンアミドおよびスルホネート誘導体の形成における試薬として使用されます。

生物学: この化合物は、炎症プロセスに関与するヒト好中球エラスターゼなどの酵素の阻害剤としての可能性について研究されています.

医学: 酵素阻害特性により、急性呼吸窮迫症候群(ARDS)などの状態の治療における潜在的な治療用途を探索する研究が進められています.

科学的研究の応用

4-(N-(4-Nitrophenyl)carbamoyl)benzenesulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

作用機序

4-(N-(4-ニトロフェニル)カルバモイル)ベンゼンスルホニルフルオリドの作用機序は、特定の分子標的との相互作用を伴います。

類似化合物との比較

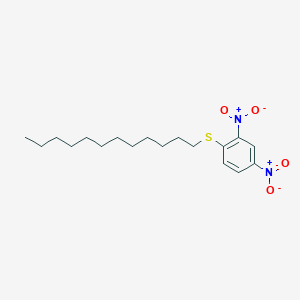

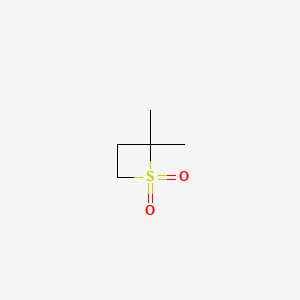

4-(N-(4-ニトロフェニル)カルバモイル)ベンゼンスルホニルフルオリドは、以下のような他の類似化合物と比較できます。

4-(N-(3-ニトロフェニル)カルバモイル)ベンゼンスルホニルフルオリド: ニトロ基の位置が異なる類似の構造で、反応性と生物活性が影響を受ける可能性があります.

4-(N-(4-ニトロフェニル)カルバモイル)モルホリン: ベンゼンスルホニルフルオリド部分の代わりにモルホリン環を含み、異なる化学的および生物学的特性を示します.

特性

CAS番号 |

740-61-4 |

|---|---|

分子式 |

C13H9FN2O5S |

分子量 |

324.29 g/mol |

IUPAC名 |

4-[(4-nitrophenyl)carbamoyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C13H9FN2O5S/c14-22(20,21)12-7-1-9(2-8-12)13(17)15-10-3-5-11(6-4-10)16(18)19/h1-8H,(H,15,17) |

InChIキー |

DAZVJPVWHLOAMY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)

![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)